(S)-2-(Boc-amino)octanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJIJHNIIQRRGV-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 2 Boc Amino Octanoic Acid and Its Precursors
Enantioselective Synthesis Strategies
The cornerstone for producing (S)-2-(Boc-amino)octanoic acid lies in the efficient and highly selective synthesis of its precursor, (S)-2-aminooctanoic acid. Various strategies have been developed to achieve high enantiopurity, leveraging biocatalysis, asymmetric catalysis, and the use of chiral auxiliaries.
Biocatalytic Approaches and Enzymatic Resolution
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze reactions with exceptional stereo-, regio-, and chemoselectivity.
Transaminase-mediated Synthesis: Transaminases have proven to be highly effective for the asymmetric synthesis of chiral amines and amino acids. A notable example is the synthesis of (S)-2-aminooctanoic acid using a transaminase from Chromobacterium violaceum. This biocatalytic process demonstrates high conversion efficiency and excellent enantioselectivity. The reaction involves the transfer of an amino group from an amino donor to the corresponding keto acid, 2-oxooctanoic acid. Research has shown that this method can achieve an enantiomeric excess of over 98%, with conversion efficiencies ranging from 52-80%, depending on the ratio of the amino group donor to the acceptor. researchgate.netmdpi.com
| Enzyme Source | Substrate | Amino Donor | Conversion Efficiency (%) | Enantiomeric Excess (%) |
| Chromobacterium violaceum | 2-Oxooctanoic acid | (S)-α-Methylbenzylamine | 52-80 | >98 |
Acylase I Resolution: Enzymatic resolution is a classical and robust method for separating enantiomers. This technique relies on the ability of certain enzymes to selectively act on one enantiomer in a racemic mixture. In the context of amino acid synthesis, Acylase I from porcine kidney (EC 3.5.1.14) is widely used for the resolution of racemic N-acyl-amino acids. researchgate.netnih.gov The process involves the enzymatic hydrolysis of the N-acyl group from the L-enantiomer, leaving the D-enantiomer in its acylated form. For the synthesis of (S)-2-aminooctanoic acid, a racemic mixture of N-acetyl-DL-2-aminooctanoic acid would be subjected to the action of Acylase I. The enzyme would selectively hydrolyze the N-acetyl group from the (S)-enantiomer, yielding (S)-2-aminooctanoic acid, which can then be separated from the unreacted N-acetyl-(R)-2-aminooctanoic acid. While specific data for 2-aminooctanoic acid is not extensively detailed in readily available literature, the general applicability of Acylase I to a broad range of N-acetyl-DL-amino acids is well-established, with yields for similar substrates like N-acyl-DL-alanine reaching around 70% of the theoretical yield. nih.gov Studies on the metabolism of benzoyl derivatives of DL-amino acids by soil bacteria have also indicated the potential for acylase-mediated resolution of 2-aminooctanoic acid. wikipedia.org
Asymmetric Homogeneous Hydrogenation and Chiral Catalysis
Asymmetric homogeneous hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds, including amino acids. This method typically involves the hydrogenation of a prochiral olefin precursor using a chiral transition metal catalyst. For the synthesis of (S)-2-aminooctanoic acid, a suitable precursor would be (Z)-2-acetamido-2-octenoic acid.
The catalysts employed are often complexes of rhodium with chiral phosphine (B1218219) ligands. These chiral ligands create a chiral environment around the metal center, which directs the hydrogenation to occur preferentially on one face of the double bond, leading to the formation of one enantiomer in excess. While specific examples detailing the asymmetric hydrogenation to produce (S)-2-aminooctanoic acid are not abundant in the literature, the general methodology is well-established for a wide array of α-amino acids. The effectiveness of these catalysts is demonstrated in the synthesis of other amino acids, where enantiomeric excesses often exceed 95%.
| Catalyst System | Substrate Type | Product |
| Rhodium-(Chiral Diphosphine) Complex | (Z)-α-Acetamidoacrylic Acid Derivative | N-Acetyl-α-amino acid |
Stereoselective Alkylation and Chiral Auxiliary Applications
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.
Evans Auxiliaries: The oxazolidinone chiral auxiliaries, developed by David Evans, are widely used for the stereoselective alkylation of enolates. researchgate.netwikipedia.org In this approach, a glycine (B1666218) derivative is first acylated with the chiral auxiliary. Deprotonation of this N-acyl oxazolidinone with a strong base generates a chiral enolate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing an incoming electrophile, such as 1-iodohexane, to approach from the less hindered face. This results in a highly diastereoselective alkylation. Subsequent cleavage of the chiral auxiliary affords the desired (S)-2-aminooctanoic acid with high enantiomeric purity. The predictability and reliability of this method have made it a cornerstone of asymmetric synthesis. researchgate.netwikipedia.org
Schöllkopf Auxiliaries: The Schöllkopf method provides another powerful route to enantiomerically pure α-amino acids via the diastereoselective alkylation of a masked glycine. researchgate.net This methodology utilizes a bis-lactim ether derived from the cyclization of a chiral amino acid (commonly L-valine) with glycine. Deprotonation of this chiral glycine equivalent generates a planar enolate. The steric bulk of the isopropyl group from the valine auxiliary directs the incoming electrophile (e.g., 1-iodohexane) to attack from the opposite face, leading to high diastereoselectivity. Mild acidic hydrolysis then cleaves the auxiliary and liberates the newly formed (S)-2-aminooctanoic acid with typically high enantiomeric excess (>95% e.e.). researchgate.net
A similar strategy involving the alkylation of chiral nickel(II) Schiff base complexes of glycine has also been shown to be effective for the asymmetric synthesis of various α-amino acids, including (S)-2-aminohexanoic acid, with high optical yields (70-92%). researchgate.net This demonstrates the potential of such systems for the synthesis of (S)-2-aminooctanoic acid.
| Chiral Auxiliary Method | Key Intermediate | Electrophile | Stereochemical Outcome |
| Evans Oxazolidinone | N-Glycinyl-oxazolidinone enolate | 1-Iodohexane | High diastereoselectivity |
| Schöllkopf Bis-lactim Ether | Chiral bis-lactim ether enolate | 1-Iodohexane | High diastereoselectivity (>95% d.e.) |
| Chiral Ni(II) Schiff Base | Nickel(II) complex of glycine Schiff base | Alkyl Halide | High diastereoselectivity (70-92% d.e.) |
Multi-Component Reactions in Chiral Amino Acid Construction
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. These reactions are highly atom-economical and offer a rapid route to molecular complexity.
Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are prominent examples of MCRs used in the synthesis of α-amino acid derivatives. The Ugi reaction involves the condensation of an aldehyde (heptanal), an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. By using a chiral amine or carboxylic acid, a degree of stereocontrol can be introduced. Subsequent hydrolysis of the resulting amide and acyl groups can yield the desired amino acid.
The Passerini reaction, on the other hand, combines an aldehyde (heptanal), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. researchgate.netfishersci.co.uk While these reactions provide a powerful platform for the rapid generation of diverse amino acid derivatives, achieving high enantioselectivity often requires the use of chiral starting materials or chiral catalysts, and their direct application to the synthesis of unprotected (S)-2-aminooctanoic acid is not straightforward.
Chemical Synthesis Routes for N-Protected Amino Acids
Once the chiral α-amino acid has been synthesized, the amino group is often protected to prevent unwanted side reactions during subsequent synthetic steps, such as peptide coupling.
Regioselective Protection Strategies (e.g., Boc Protection)
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino function of amino acids. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions.
The Boc protection of (S)-2-aminooctanoic acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.govorganic-chemistry.org The reaction is usually carried out in a mixed solvent system, such as dioxane and water, with a base like sodium hydroxide (B78521) or sodium bicarbonate to maintain a basic pH. The free amino group of (S)-2-aminooctanoic acid acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. This leads to the formation of a carbamate (B1207046) linkage and the release of tert-butanol (B103910) and carbon dioxide as byproducts. The resulting this compound can then be isolated and purified. The reaction is generally high-yielding and proceeds without racemization of the chiral center.
General Protocol for Boc Protection: A solution of (S)-2-aminooctanoic acid is prepared in a suitable solvent mixture (e.g., dioxane/water or THF/water). A base (e.g., NaOH, NaHCO₃, or triethylamine) is added to the solution. Di-tert-butyl dicarbonate (Boc₂O) is then added, and the reaction mixture is stirred at room temperature until the reaction is complete. The product, this compound, is then isolated through an extractive workup and purified if necessary. fishersci.co.ukjk-sci.com
| Reagent | Role |
| (S)-2-Aminooctanoic acid | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc group source |
| Base (e.g., NaOH, NaHCO₃, TEA) | Proton scavenger |
| Solvent (e.g., Dioxane/Water, THF) | Reaction medium |
Strategic Incorporations via Coupling Reactions (e.g., Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgmusechem.com This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. musechem.comlibretexts.org Its advantages, including mild reaction conditions, commercial availability of reagents, and the low toxicity of its boron-containing reagents and byproducts, make it highly suitable for complex chemical modifications, including those on amino acid scaffolds. wikipedia.org
In the context of amino acid synthesis, the Suzuki reaction provides a strategic method for diversifying structures and creating non-proteinogenic amino acids. mdpi.comresearchgate.net While direct synthesis of this compound via Suzuki coupling is not the standard approach, the methodology is crucial for creating advanced derivatives or precursors. For instance, (pseudo)halogenated aromatic amino acids can be readily derivatized using various aryl boronic acids. mdpi.com This allows for the strategic incorporation of diverse aryl groups onto an amino acid backbone.
The general mechanism involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species. libretexts.org
Transmetalation: The organoboron compound reacts with the palladium(II) complex, with the assistance of a base, to transfer the organic group to the palladium. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org
This reaction has been successfully applied to peptide substrates, often in aqueous or mixed aqueous-organic solvent systems to ensure the solubility of the complex molecules. mdpi.com The development of water-soluble ligands has further expanded the utility of this reaction for modifying biomolecules under mild conditions. mdpi.com
| Reaction Component | Role in Synthesis | Typical Reagents/Conditions |
| Catalyst | Facilitates the coupling reaction | Palladium complexes, e.g., Pd(PPh₃)₄, PdCl₂(dppf) mdpi.com |
| Organoboron Reagent | Provides one of the carbon fragments | Aryl or vinyl boronic acids (R-B(OH)₂) wikipedia.org |
| Organic Halide | Provides the other carbon fragment | Aryl or vinyl iodides, bromides, or triflates libretexts.orgmdpi.com |
| Base | Activates the organoboron species | K₂CO₃, KOAc, NaOH libretexts.orgmdpi.com |
| Solvent | Provides the reaction medium | DMF, THF, aqueous mixtures musechem.commdpi.com |
This table summarizes the key components and their roles in a typical Suzuki-Miyaura cross-coupling reaction as applied to amino acid and peptide chemistry.
Synthesis of ω-Aminoalkanoic Acid Derivatives from Cycloalkanones
A practical and scalable synthetic route for ω-aminoalkanoic acids, which are precursors to compounds like this compound, can be achieved starting from cycloalkanones. tandfonline.comtandfonline.com This methodology is particularly advantageous as it avoids column chromatography, hydrogenation, and hazardous rearrangement reactions like the Schmidt or Hofmann rearrangements, making it suitable for large-scale production. tandfonline.comtandfonline.com
The synthesis of 8-aminooctanoic acid (also known as 8-aminocaprylic acid), a key precursor, exemplifies this approach. The process begins with cyclooctanone.
Synthetic Pathway from Cyclooctanone to 8-Aminooctanoic Acid:
Beckmann Rearrangement: Cyclooctanone (4) undergoes a Beckmann rearrangement mediated by hydroxylamine-O-sulfonic acid. This step converts the cyclic ketone into the corresponding lactam, 2-azacyclononanone (B145865) (5). tandfonline.com
Hydrolytic Cleavage: The resulting lactam (5) is then subjected to hydrolytic cleavage to open the ring and form the amino acid. This hydrolysis can be performed effectively using either aqueous acid (e.g., 5M H₂SO₄) or aqueous base (e.g., 5M NaOH). tandfonline.com Using a base like NaOH yields the sodium salt of the amino acid (sodium 8-aminocaprylate, 6), which is advantageous as it avoids a neutralization step before subsequent reactions. tandfonline.com
Direct Use: For preparative purposes, the resulting aqueous solution of sodium 8-aminocaprylate can be used directly in the next step without isolation, which improves process efficiency. tandfonline.com
Following the synthesis of the ω-amino acid, the Boc protecting group can be introduced to the amino functionality to yield N-Boc protected ω-aminoalkanoic acids.
| Starting Material | Intermediate | Final Product (Precursor) | Key Reactions |
| Cyclooctanone | 2-Azacyclononanone (Lactam) | 8-Aminooctanoic Acid | Beckmann Rearrangement, Hydrolysis |
This table outlines the synthetic sequence for producing an ω-aminoalkanoic acid precursor from a cycloalkanone.
Process Optimization and Scale-Up Considerations in Preparative Synthesis
Scaling up the synthesis of chiral compounds like this compound from the laboratory bench to industrial production requires careful consideration of multiple factors to ensure the process is economical, safe, and reproducible.
One of the primary goals in process optimization is to develop a robust synthesis that avoids problematic steps for large-scale operations. For instance, the synthesis of ω-aminoalkanoic acid derivatives from cycloalkanones is explicitly designed for scale-up because it eliminates the need for column chromatography, which is often a bottleneck in large-scale purification. tandfonline.comtandfonline.com Furthermore, it avoids the use of azide (B81097) or bromine-related rearrangements, which can be hazardous and difficult to manage at an industrial scale. tandfonline.comtandfonline.com
Key considerations for process optimization and scale-up include:
Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be tightly controlled. In the synthesis of urethane (B1682113) carbonic acid, a precursor for some amino acids, the metal cyanate (B1221674) is first placed in a solvent at an elevated temperature (80°C to 200°C) before other reactants are added continuously. google.com This controlled addition helps manage reaction exotherms and maintain consistency.
Mixing and Mass Transfer: In large reactors, achieving a homogeneous microenvironment is challenging. Poor mixing can lead to local concentration gradients of reactants, pH, or dissolved oxygen, which can negatively impact yield and purity. The transition from small-scale flasks to large steel reactors requires engineering solutions to maintain efficient mixing.
Downstream Processing: The isolation and purification of the final product are critical. A process that allows for direct use of intermediates without isolation, such as using the aqueous solution of sodium 8-aminocaprylate, significantly improves efficiency and reduces waste. tandfonline.com Crystallization is often preferred over chromatography for purification at scale due to lower cost and solvent consumption.
Reproducibility: Ensuring consistency from batch to batch is paramount. This requires strict control over all critical process parameters and the quality of raw materials. For biosynthetic routes, maintaining the genetic stability of production strains is crucial for reproducibility.
| Parameter | Challenge at Scale | Optimization Strategy |
| Purification | Column chromatography is inefficient and costly. | Design synthesis to yield a product that can be purified by crystallization or extraction. tandfonline.com |
| Reagent Safety | Use of hazardous reagents (e.g., azides, bromine) increases risk. | Select alternative synthetic routes that use safer, more stable chemicals. tandfonline.com |
| Heat Transfer | Managing reaction exotherms in large volumes. | Controlled addition of reagents, use of jacketed reactors with efficient cooling. google.com |
| Homogeneity | Gradients in pH, temperature, and concentration. | Optimize agitation speed and impeller design; use of baffles in reactors. |
| Process Efficiency | Multiple isolation and purification steps reduce overall yield. | Telescope reaction steps; use intermediates directly without isolation where possible. tandfonline.com |
This table details common challenges and strategic solutions in the scale-up of chemical syntheses for compounds like this compound.
Applications in Complex Molecular Assembly and Derivatization
Integration into Peptide and Peptidomimetic Frameworks
The incorporation of non-canonical amino acids like (S)-2-(Boc-amino)octanoic acid is a key strategy in peptide and peptidomimetic design to enhance therapeutic properties. Its hexyl side chain introduces lipophilicity, which can influence peptide structure, stability, and membrane interaction.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
In Solid-Phase Peptide Synthesis (SPPS), this compound serves as a valuable building block within the Boc/Bzl protection scheme. The general process begins with the anchoring of the C-terminal amino acid to an insoluble resin support. peptide.com The synthesis proceeds through a cycle of steps: the removal of the temporary Nα-tert-butyloxycarbonyl (Boc) protecting group, washing, and coupling of the next Boc-protected amino acid. peptide.com
The Boc group of the resin-bound peptide is typically removed by treatment with an acid, such as trifluoroacetic acid (TFA). peptide.com Following deprotection, the resulting protonated amine must be neutralized to the free amine before the subsequent coupling step can occur. peptide.com this compound is introduced into the growing peptide chain like any other Boc-protected amino acid. Its carboxylic acid group is activated by a coupling reagent, allowing it to form a peptide bond with the free N-terminal amine of the resin-bound peptide. This cycle is repeated until the desired peptide sequence is assembled. peptide.com The use of Boc-amino acids remains a popular and effective method for preparing complex or difficult peptide sequences. peptide.com
| Synthesis Step | Description | Reagents |
| Resin Attachment | The first amino acid (C-terminus) is covalently linked to a solid support (e.g., Merrifield resin). | Boc-amino acid, Cesium salt |
| Deprotection | The Nα-Boc protecting group is removed from the resin-bound amino acid/peptide. | Trifluoroacetic Acid (TFA) |
| Neutralization | The resulting TFA salt is neutralized to the free amine. | Diisopropylethylamine (DIEA) |
| Coupling | The next activated Boc-amino acid, such as this compound, is coupled to the free amine. | Boc-amino acid, Coupling agent (e.g., HBTU, HATU) |
| Final Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Strong acid (e.g., HF) |
Solution-Phase Peptide Synthesis Strategies
Solution-phase peptide synthesis (LPPS) is an alternative to SPPS where reactions are carried out in a homogenous solution. This method requires the use of protecting groups to prevent random polymerization and ensure the correct peptide sequence is formed. The Boc protecting group is commonly employed for the temporary protection of the α-amino group in solution synthesis. mdpi-res.com
In this strategy, the amino group of this compound is shielded by the Boc group, while its carboxylic acid is activated for coupling. This activated ester can then react with the deprotected N-terminus of another amino acid or peptide fragment in solution to form the desired peptide bond. youtube.com After each coupling step, the product must be isolated and purified before proceeding to the next deprotection and coupling cycle. While sometimes more labor-intensive than SPPS, solution-phase synthesis is advantageous for large-scale production and for certain peptide structures that are difficult to assemble on a solid support. mdpi-res.com
Design and Synthesis of Conformationally Restrained Peptides and Macrocycles
Incorporating non-canonical amino acids is a primary strategy for introducing conformational constraints into peptides, which can lead to increased receptor affinity, selectivity, and biological stability. iris-biotech.delifechemicals.com The introduction of α,α-disubstituted amino acids or those with cyclic side chains can strongly stabilize helical or turn conformations. iris-biotech.de While this compound is not α,α-disubstituted, its substantial hexyl side chain can influence the peptide's secondary structure through intramolecular hydrophobic interactions, promoting specific folding patterns.
Furthermore, this building block is suitable for the synthesis of macrocyclic peptides. Cyclization significantly reduces the conformational flexibility of a linear peptide, which can lock the molecule into its bioactive conformation and improve its resistance to enzymatic degradation. mdpi.com this compound can be incorporated into a linear peptide precursor via SPPS. After the linear sequence is assembled, the peptide can be cleaved from the resin and undergo a head-to-tail cyclization in solution by forming a peptide bond between the N-terminal amine (after Boc deprotection) and the C-terminal carboxylic acid. mdpi.com This approach creates rigidified structures with potentially enhanced biological activity. nih.gov
Lipidation of Peptides for Modulating Structural Features
A notable example involves the modification of an antimicrobial peptide derived from lactoferricin (B1576259) B with (S)-2-aminooctanoic acid (2-AOA). In this study, 2-AOA was conjugated to the peptide, and the resulting lipidated peptide showed a significant improvement in antibacterial activity, in some cases up to 16-fold. nih.govresearchgate.net The increased lipophilicity conferred by the octanoic acid side chain is believed to enhance the peptide's interaction with the bacterial membrane, leading to improved efficacy. nih.gov This demonstrates the direct impact of incorporating this non-canonical amino acid on the structural and functional properties of bioactive peptides. researchgate.net
Utilization in Prodrug and Linker Architectures (e.g., PROTAC Linkers)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. nih.gov A PROTAC consists of a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.govbroadpharm.com
The linker is a critical component of the PROTAC, as its length, composition, and flexibility play a crucial role in the formation of a productive ternary complex between the POI and the E3 ligase. nih.govnih.gov Aliphatic chains are a common subclass of hydrophobic linkers used in PROTAC design. broadpharm.com this compound is a suitable building block for constructing these linkers. Its bifunctional nature, with a protected amine and a carboxylic acid, allows for its sequential conjugation to the POI ligand and the E3 ligase ligand. The octyl chain provides a flexible, hydrophobic spacer of a defined length. The Boc group ensures orthogonality during the synthesis, allowing for selective deprotection and coupling to assemble the final PROTAC molecule. nih.gov
| PROTAC Component | Function | Example Building Block/Motif |
| Warhead | Binds to the target Protein of Interest (POI). | Varies depending on the target protein. |
| Linker | Connects the warhead and the anchor, optimizing ternary complex formation. | Alkyl chains, PEG chains. This compound can be part of this. |
| Anchor | Binds to an E3 Ubiquitin Ligase. | Pomalidomide (recruits Cereblon), VHL ligand. |
Precursor to Structurally Diverse Non-Canonical Amino Acid Conjugates (e.g., Aminooxy Analogues)
This compound can serve as a starting material for the synthesis of other structurally diverse non-canonical amino acids. One important class of such derivatives is aminooxy amino acids. The aminooxy group (-O-NH2) is a highly nucleophilic moiety that can react chemoselectively with aldehydes and ketones to form stable oxime linkages. iris-biotech.de This reaction, known as oxime ligation, is a powerful tool for peptide modification, cyclization, and the assembly of complex protein structures. iris-biotech.deresearchgate.net
The synthesis of an aminooxy analogue from an amino acid precursor typically involves the chemical modification of a functional group on the side chain. For instance, a terminal amino group on a side chain can be converted into an aminooxy group. A reported synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid started from a protected lysine (B10760008) derivative, demonstrating the feasibility of such conversions. researchgate.net A similar strategy could be applied to a derivative of (S)-2-aminooctanoic acid where a functional group is introduced at the terminus of the hexyl side chain, which is then converted to a protected aminooxy group. The resulting Boc-protected aminooxy amino acid would be a versatile building block, compatible with standard SPPS protocols, for creating peptides with unique functionalities for applications in chemical biology and drug discovery. researchgate.net
| Derivative Class | Key Functional Group | Synthetic Precursor Principle | Key Application |
| Aminooxy Analogues | Aminooxy (-O-NH2) | Conversion of a side-chain functional group (e.g., amine, alcohol) into a protected aminooxy group. | Oxime ligation for peptide conjugation and cyclization. |
| Fluorescently Labeled AAs | Fluorophore | Coupling of a fluorescent dye to the amino acid side chain. | Probes for studying protein structure and function. |
| Isotopically Labeled AAs | Stable Isotope (e.g., ¹³C, ¹⁵N, ²H) | Synthesis using isotopically enriched starting materials. | NMR studies, metabolic tracing. |
Stereochemical Control and Enantiopurity Assessment
Methodologies for Determination of Enantiomeric Excess (ee)
The enantiomeric excess (ee) of (S)-2-(Boc-amino)octanoic acid is a measure of its enantiomeric purity. Several analytical techniques are employed to quantify the ratio of the (S)-enantiomer to its (R)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for the enantioseparation of N-protected amino acids like this compound. rsc.orgsigmaaldrich.comtandfonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Macrocyclic glycopeptide-based CSPs, such as those based on vancomycin, teicoplanin, and ristocetin (B1679390) A, have proven effective for resolving a wide range of N-blocked amino acids. sigmaaldrich.com For t-BOC protected amino acids, reversed-phase HPLC is often the method of choice. sigmaaldrich.com The selection of the mobile phase is also crucial, with its polarity playing a significant role in chiral recognition. rsc.org Volatile buffers like ammonium (B1175870) trifluoroacetate (B77799) and ammonium acetate (B1210297) are often used, making the method compatible with mass spectrometry (LC/MS). sigmaaldrich.com It has been demonstrated that with appropriate column and mobile phase selection, it is possible to detect as little as 0.15% of the undesired D-isomer in commercial samples of protected amino acids. tandfonline.com
Gas Chromatography (GC): Gas chromatography can also be used to determine the enantiomeric excess of amino acid derivatives. One approach involves the conversion of the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. These diastereomers can then be separated on a standard achiral GC column. nih.gov Alternatively, direct separation of enantiomers can be achieved using a chiral stationary phase. nih.gov For instance, diastereoisomeric N-t-butyloxycarbonyl-amino acid amides have been separated by gas-liquid chromatography to determine the degree of racemization during peptide synthesis. acs.org
Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy is a powerful tool for determining the enantiomeric excess of chiral compounds. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light. By creating calibration curves with samples of known enantiomeric excess, the ee of an unknown sample can be determined. nih.gov This method can be rapid and requires only small amounts of material.
Mass Spectrometry (MS): Mass spectrometry-based methods have been developed for the determination of enantiomeric excess in mixtures of D,L-amino acids. ucdavis.edu One such method involves the formation of protonated complexes of the amino acid with a chiral host, such as β-cyclodextrin, in the gas phase. The rates of guest exchange reactions with an achiral amine can differ for the two enantiomers, allowing for the determination of their ratio. ucdavis.edu
| Method | Principle | Key Considerations | References |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | CSP selection (e.g., macrocyclic glycopeptides), mobile phase composition, detection method (UV, MS). rsc.orgsigmaaldrich.comtandfonline.com | rsc.orgsigmaaldrich.comtandfonline.com |
| Gas Chromatography | Separation of diastereomeric derivatives or direct separation on a chiral stationary phase. | Derivatization reaction conditions, column type and temperature program. nih.govacs.org | nih.govacs.org |
| Circular Dichroism | Differential absorption of circularly polarized light. | Requires chromophore near the stereocenter, calibration with standards of known ee. nih.gov | nih.gov |
| Mass Spectrometry | Different fragmentation patterns or reaction rates of diastereomeric complexes. | Formation of diastereomeric complexes, choice of chiral host and reactant gas. ucdavis.edu | ucdavis.edu |
Strategies for Mitigating Racemization During Synthetic Transformations
Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant concern during the synthesis and subsequent reactions of this compound. acs.org The α-carbon of amino acids is susceptible to epimerization, particularly during peptide coupling reactions. peptide.com
The tert-butyloxycarbonyl (Boc) protecting group itself plays a role in mitigating racemization compared to other protecting groups. acs.org However, the activation of the carboxyl group for amide bond formation can lead to the formation of a racemizable intermediate. nih.gov Several strategies are employed to minimize this risk:
Choice of Coupling Reagents: The selection of the coupling reagent is critical. While carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are effective, they can promote racemization. bachem.commdpi.com The addition of racemization-suppressing additives is a common practice. peptide.com
Use of Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., 6-Cl-HOBt, HOAt) are frequently used in conjunction with coupling reagents. peptide.combachem.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone. mdpi.com
In Situ Neutralization Protocols: In Boc-based solid-phase peptide synthesis, in situ neutralization protocols can help to suppress side reactions like diketopiperazine formation, which can be associated with racemization at the dipeptide stage. peptide.com
| Strategy | Mechanism of Action | Examples | References |
| Coupling Reagent Selection | Minimizing the lifetime of highly reactive, racemization-prone intermediates. | Using phosphonium (B103445) or uronium salts (e.g., BOP, HBTU) in some cases. luxembourg-bio.com | luxembourg-bio.com |
| Use of Additives | Formation of active esters that are less susceptible to racemization. | HOBt, HOAt, Oxyma Pure. peptide.combachem.comluxembourg-bio.com | peptide.combachem.comluxembourg-bio.com |
| In Situ Neutralization | Minimizing the exposure of the deprotected amine to basic conditions that can promote side reactions. | Used in Boc-based solid-phase peptide synthesis. peptide.com | peptide.com |
| Control of Base | Using weaker bases to minimize proton abstraction from the α-carbon. | N-methylmorpholine (NMM) is often preferred over stronger bases like triethylamine (B128534) (TEA). bachem.com | bachem.com |
Influence of Reaction Conditions on Stereochemical Outcome
The stereochemical outcome of reactions involving this compound is highly dependent on the specific reaction conditions employed. Careful control of these parameters is essential to maintain high enantiopurity.
Temperature: Lowering the reaction temperature is a general strategy to reduce the rate of racemization. Many coupling reactions are performed at 0 °C or even lower temperatures to minimize epimerization. luxembourg-bio.com
Solvent: The polarity of the solvent can influence the rate of racemization. Solvents play a role in stabilizing the charged intermediates that can lead to loss of stereochemical integrity. mdpi.com The choice of solvent in solid-phase peptide synthesis is also dictated by the swelling properties of the resin. mdpi.com
Base: The presence and nature of a base can have a profound effect on stereochemical integrity. Bases are often required for coupling reactions, but they can also promote racemization by abstracting the proton from the α-carbon. mdpi.com The use of weaker, non-nucleophilic bases is generally preferred. For example, in Fmoc chemistry, piperidine (B6355638) is used for deprotection, and its basicity can contribute to racemization if not carefully controlled. mdpi.com While Boc deprotection is acidic, the subsequent neutralization and coupling steps often involve bases.
Reaction Time: Prolonged reaction times, especially in the presence of activating agents and bases, can increase the risk of racemization. Therefore, it is important to monitor the reaction progress and quench it as soon as it is complete.
| Reaction Condition | Influence on Stereochemical Outcome | General Recommendation | References |
| Temperature | Lower temperatures generally decrease the rate of racemization. | Perform coupling reactions at reduced temperatures (e.g., 0 °C). luxembourg-bio.com | luxembourg-bio.com |
| Solvent | Solvent polarity can stabilize racemization intermediates. | The choice is often a balance between solubility, reaction kinetics, and suppression of side reactions. mdpi.com | mdpi.com |
| Base | Can promote racemization via α-proton abstraction. | Use the weakest base necessary and in stoichiometric amounts. bachem.commdpi.com | bachem.commdpi.com |
| Reaction Time | Longer exposure to racemizing conditions increases the risk of epimerization. | Monitor reactions closely and minimize reaction times. |
Advanced Spectroscopic Characterization and Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (S)-2-(Boc-amino)octanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the presence of key functional groups.
The ¹H NMR spectrum is characterized by signals corresponding to the protons of the octanoic acid chain, the Boc protecting group, and the chiral center. The chemical shifts of these protons are influenced by their neighboring atoms, providing a map of the molecule's connectivity. For instance, the proton attached to the α-carbon (C2) typically appears as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the octyl chain and the NH proton of the Boc group. The nine equivalent protons of the tert-butyl group of the Boc protecting group characteristically present as a sharp singlet.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift of each carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the carbamate (B1207046), as well as the quaternary carbon of the tert-butyl group, exhibit distinct chemical shifts that are highly indicative of their electronic environment. The chirality at the C2 position influences the chemical shifts of the adjacent carbons, and this can be used, sometimes in conjunction with chiral derivatizing agents, to confirm the stereochemical integrity of the compound.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -COOH | 10.0 - 12.0 | broad singlet |
| -NH- | 4.5 - 5.5 | doublet |
| α-CH | 4.0 - 4.5 | multiplet |
| -C(CH₃)₃ | 1.4 - 1.6 | singlet |
| -CH₂- (chain) | 1.2 - 1.8 | multiplet |
| -CH₃ (terminal) | 0.8 - 1.0 | triplet |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -COOH | 175 - 180 |
| -NH-C =O | 155 - 160 |
| -C (CH₃)₃ | 79 - 82 |
| α-CH | 50 - 55 |
| -C (CH₃)₃ | 28 - 30 |
| -CH₂- (chain) | 22 - 35 |
| -CH₃ (terminal) | 13 - 15 |
Mass Spectrometry Techniques for Molecular Integrity and Purity Profiling
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed to generate ions for mass analysis.
The high-resolution mass spectrum of this compound will show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), which allows for the precise determination of its molecular weight. This is a critical step in confirming the molecular integrity of the synthesized compound.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The Boc protecting group is known to undergo characteristic fragmentation, typically involving the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). Other common fragmentations include the loss of the carboxylic acid group and cleavage of the octyl chain. By analyzing these fragmentation patterns, the connectivity of the molecule can be confirmed, and the presence of impurities can be identified.
Table 3: Expected Mass Spectrometry Fragments for this compound
| Fragment | Description |
| [M+H]⁺ | Protonated molecule |
| [M-H]⁻ | Deprotonated molecule |
| [M-C₄H₈+H]⁺ | Loss of isobutylene |
| [M-C₅H₉O₂+H]⁺ | Loss of the Boc group |
| [M-COOH]⁺ | Decarboxylation |
X-ray Diffraction for Absolute Configuration Determination (of derivatives)
While obtaining suitable single crystals of this compound itself for X-ray diffraction can be challenging, the absolute configuration of the chiral center can be unequivocally determined by analyzing a crystalline derivative. This technique provides a three-dimensional model of the molecule's arrangement in the solid state.
To facilitate crystallization and introduce a heavy atom for more reliable determination of the absolute configuration (anomalous dispersion), the carboxylic acid can be derivatized, for example, by forming an amide with a chiral amine of known configuration or by forming a salt with a chiral base. The resulting crystal is then subjected to X-ray diffraction analysis. The diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of all atoms. By comparing the experimentally determined structure with the known configuration of the derivatizing agent, the absolute (S)-configuration at the C2 center of the aminooctanoic acid backbone can be definitively confirmed.
Spectroscopic Analysis of Conformational Features in Derivatives
In solution, NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to identify through-space interactions between protons. The observation of NOEs between specific protons can provide evidence for their spatial proximity, allowing for the determination of preferred conformations. For example, NOEs between the NH proton and protons on the octyl chain can give insights into the orientation of the side chain relative to the backbone.
Furthermore, the coupling constants (J-values) between vicinal protons, particularly along the amino acid backbone and side chain, are dependent on the dihedral angles between them, as described by the Karplus equation. By analyzing these coupling constants, it is possible to deduce the preferred rotameric states around specific bonds. This experimental data, when combined with computational energy calculations for different possible conformations, provides a detailed picture of the conformational landscape of the molecule in solution.
Theoretical and Computational Investigations of S 2 Boc Amino Octanoic Acid and Its Derivatives
Conformational Analysis Studies (e.g., in Lipopeptaibols)
(S)-2-(Boc-amino)octanoic acid is a key component in the synthesis of lipopeptaibols, a class of peptides characterized by a lipidic N-terminal acyl chain. The presence of the octanoyl group, alongside the Boc-protecting group, significantly influences the conformational landscape of the amino acid and the resulting peptide.
Computational studies, primarily employing molecular dynamics (MD) simulations and quantum mechanical (QM) methods, have been instrumental in elucidating the conformational propensities of N-acylated amino acids within peptide structures. nih.gov These studies often analyze the Ramachandran plot, which maps the sterically allowed combinations of the backbone dihedral angles φ (phi) and ψ (psi).
For N-acylated amino acids, the conformational freedom is more restricted compared to their non-acylated counterparts. The bulky octanoyl and Boc groups introduce steric hindrance that favors specific regions of the Ramachandran plot. Theoretical calculations on model N-acylated tripeptides, such as Ac-Ala-X-Ala-NHMe (where X is the N-acylated amino acid), reveal a preference for extended or helical conformations.
Table 1: Predicted Dihedral Angles for an N-Acylated Amino Acid in a Model Tripeptide
| Conformation | Predicted φ (°) | Predicted ψ (°) |
| Extended | -120 | 120 |
| Helical | -60 | -40 |
Note: These are representative values for a model system and the exact angles for this compound may vary depending on the specific peptide sequence and environment.
In the context of lipopeptaibols, the octanoyl chain of this compound often orients itself to interact with other hydrophobic residues or the lipidic environment, further influencing the peptide backbone conformation. These interactions are crucial for the biological activity of lipopeptaibols, which frequently involves membrane insertion and disruption.
Computational Chemistry for Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this is particularly relevant for understanding the peptide bond formation process, a cornerstone of peptide synthesis.
The reaction of a Boc-protected amino acid with an amine to form a peptide bond is typically mediated by a coupling reagent. DFT calculations can map the potential energy surface of this reaction, identifying the structures of intermediates and transition states, and calculating their relative energies. This provides a step-by-step understanding of the reaction pathway.
A common mechanism involves the activation of the carboxylic acid of the Boc-amino acid by a coupling reagent to form a highly reactive intermediate, which is then attacked by the amine. Theoretical studies on similar systems have shown that the presence of the Boc group can influence the stability of these intermediates and the energy barriers of the transition states. For instance, the electron-donating nature of the Boc group can affect the electrophilicity of the activated carboxyl group.
Table 2: Calculated Relative Energies for a Model Peptide Coupling Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants (Boc-amino acid + amine + coupling agent) | 0.0 |
| Activated Intermediate | +5.3 |
| Tetrahedral Intermediate | -10.2 |
| Products (Dipeptide + byproducts) | -25.8 |
Note: These values are illustrative and derived from DFT calculations on a model system. The actual energy profile for this compound may differ.
These computational investigations are invaluable for optimizing reaction conditions in peptide synthesis, allowing for the rational selection of coupling reagents and solvents to maximize yield and minimize side reactions.
Prediction of Structure-Reactivity Relationships in Synthetic Pathways
A key application of computational chemistry is the prediction of structure-reactivity relationships. By calculating various molecular descriptors, it is possible to build quantitative structure-activity relationship (QSAR) models that correlate the structure of a molecule with its chemical reactivity. researchgate.net
For this compound and its derivatives, these models can predict their reactivity in various synthetic transformations. Important electronic descriptors include the charges on key atoms (e.g., the carbonyl carbon and the nitrogen atom), the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
For example, a lower LUMO energy of the activated carboxyl intermediate of a Boc-amino acid would suggest a higher reactivity towards nucleophilic attack by an amine. Similarly, the partial charge on the carbonyl carbon can be correlated with its electrophilicity.
Table 3: Calculated Electronic Descriptors for a Model Boc-Amino Acid
| Descriptor | Calculated Value | Implication for Reactivity |
| Charge on Carbonyl Carbon | +0.45 e | Higher positive charge indicates greater electrophilicity. |
| HOMO Energy | -6.8 eV | Influences reactivity in reactions involving electron donation. |
| LUMO Energy | +1.2 eV | Lower energy indicates greater susceptibility to nucleophilic attack. |
Note: These values are for a representative model system. The specific values for this compound would require dedicated calculations.
By analyzing these descriptors for a series of this compound derivatives with different substituents, it becomes possible to predict their relative reactivities in peptide synthesis and other chemical modifications. This predictive capability is highly valuable for the rational design of synthetic routes and the development of new peptide-based molecules with desired properties.
Q & A
Q. Methodological
- ANOVA with Post-Hoc Tests: Compare multiple concentrations (≥4 doses) using one-way ANOVA, followed by Tukey–Kramer or Bonferroni corrections for pairwise comparisons .
- IC50 Calculation: Generate sigmoidal curves (log inhibitor vs. normalized response) using software like GraphPad Prism or SigmaPlot, ensuring R² > 0.95 for reliability .
- Handling Variability: Report mean ± SEM and exclude outliers via Grubbs’ test if n < 6 replicates .
Which rodent models are optimal for evaluating the anti-inflammatory efficacy of this compound?
Q. Experimental Models
- Rat Pleurisy Model: Induce inflammation via intrathoracic carrageenan or IL-1β injection; measure pleural exudate volume and LTB4 levels post-treatment (e.g., 1.5 mg/kg i.p.) .
- PAF-Induced Murine Shock: Administer platelet-activating factor (PAF, 200 µg/kg i.v.) and assess survival rates at 2 hours; effective doses typically range 5–10 mg/kg i.p. .
- Endpoints: Include histopathology (neutrophil infiltration) and cytokine profiling (IL-6, TNF-α) for comprehensive efficacy evaluation .
How should researchers account for variability in 5-LO activity across cell preparations during inhibitor testing?
Q. Data Analysis
- Standardize Cell Isolation: Use density-gradient centrifugation (e.g., Percoll) for PMNL isolation and pre-incubate cells in HEPES buffer (pH 7.4) with 1 mM Ca²⁺ .
- Control for Donor Variability: Pool cells from ≥3 donors and normalize activity to baseline 5-LO product formation (e.g., ng LTB4/mg protein) .
- Include Positive Controls: Use zileuton (10 µM) or MK-886 (FLAP inhibitor) to validate assay responsiveness .
What structural modifications enhance the metabolic stability of this compound in vivo?
Q. Advanced
- Boc-Protection: The tert-butoxycarbonyl (Boc) group reduces renal clearance and prolongs half-life by resisting esterase hydrolysis .
- Side-Chain Optimization: Introduce methyl or fluorine groups at the octanoic acid chain to block CYP450-mediated oxidation .
- Prodrug Strategies: Conjugate with ethyl esters or PEGylated carriers to improve bioavailability, as demonstrated in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
